molecular formula C10H9F3O2 B6334796 1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol CAS No. 1476730-97-8

1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol

Cat. No.: B6334796
CAS No.: 1476730-97-8
M. Wt: 218.17 g/mol
InChI Key: NEWGUMJLCGZKSN-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method is the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Trifluoromethyl-phenyl)-prop-2-en-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-(4-Methoxy-phenyl)-prop-2-en-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9,14H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWGUMJLCGZKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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